3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide
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Overview
Description
3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C₁₆H₂₀N₂O₃S and a molecular weight of 320.41 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO₂NH₂). Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with N,N-diethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or other reduced derivatives .
Scientific Research Applications
3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents . The exact molecular targets and pathways for this specific compound may vary and require further research to elucidate .
Comparison with Similar Compounds
3-Amino-N,N-diethyl-4-phenoxybenzene-1-sulfonamide can be compared with other sulfonamide derivatives such as sulfamethazine and sulfadiazine. While all these compounds share the sulfonamide functional group, they differ in their substituents and overall structure, leading to variations in their pharmacological activities and applications . For example:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Properties
CAS No. |
556020-54-3 |
---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-amino-N,N-diethyl-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-3-18(4-2)22(19,20)14-10-11-16(15(17)12-14)21-13-8-6-5-7-9-13/h5-12H,3-4,17H2,1-2H3 |
InChI Key |
ZRQLYUUWIWGBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
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